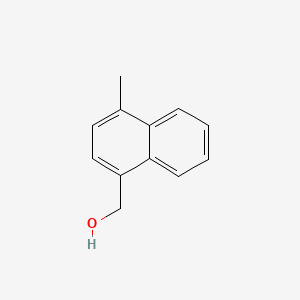

(4-Methylnaphthalen-1-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128466. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylnaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSGUDDGNKMFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299154 | |

| Record name | (4-methylnaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57322-44-8 | |

| Record name | 4-Methyl-1-naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57322-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 128466 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057322448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57322-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-methylnaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-1-NAPHTHALENEMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methylnaphthalen-1-yl)methanol synthesis pathways

An In-depth Technical Guide to the Synthesis of (4-Methylnaphthalen-1-yl)methanol

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of this compound in Modern Chemistry

This compound emerges as a pivotal structural motif in the landscape of chemical synthesis. Its unique combination of a naphthalene core, a methyl substituent, and a primary alcohol functional group renders it a versatile building block for a myriad of applications, from pharmaceutical intermediates to advanced materials.[1][2] The strategic placement of the methyl and hydroxymethyl groups on the naphthalene ring system allows for a wide range of subsequent chemical transformations, making the efficient and selective synthesis of this molecule a topic of significant interest to researchers and process chemists.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the chemical principles that underpin these transformations. We will delve into the rationale behind the choice of reagents and reaction conditions, providing a framework for the logical design and optimization of synthetic routes.

Chapter 1: Retrosynthetic Analysis and Key Strategic Bonds

A retrosynthetic approach to this compound reveals several key disconnections that form the basis of the synthetic strategies discussed in this guide. The most logical disconnections are at the C-C bond between the naphthalene ring and the hydroxymethyl group, and the C-O bond of the alcohol.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three principal strategies:

-

Reduction of a Carbonyl Precursor: The most direct route involves the reduction of a carbonyl compound at the 1-position of 4-methylnaphthalene, namely 4-methyl-1-naphthaldehyde or a derivative of 4-methyl-1-naphthoic acid.

-

Carbon-Carbon Bond Formation via Organometallic Reagents: This strategy involves the formation of a carbon-carbon bond by reacting an organometallic derivative of 4-methylnaphthalene with formaldehyde.

-

Functional Group Interconversion from a Pre-functionalized Naphthalene: This approach starts with a readily available functionalized naphthalene and modifies it to introduce the desired methyl and hydroxymethyl groups.

The following chapters will explore these strategies in detail, providing both theoretical background and practical experimental guidance.

Chapter 2: Synthesis via Reduction of 4-Methyl-1-naphthaldehyde

The reduction of 4-methyl-1-naphthaldehyde represents one of the most straightforward and high-yielding pathways to this compound. The choice of reducing agent is critical and depends on factors such as selectivity, cost, and scalability.

Theoretical Background: The Nucleophilic Hydride Transfer

The reduction of an aldehyde to a primary alcohol is a classic example of nucleophilic addition to a carbonyl group. The reaction proceeds via the transfer of a hydride ion (H⁻) from a reducing agent to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated to yield the alcohol.

Common Reducing Agents and Their Mechanistic Nuances

2.2.1. Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones. It is generally unreactive towards esters, amides, and carboxylic acids, which simplifies the workup if such functional groups are present elsewhere in the molecule. The reaction is typically carried out in protic solvents like ethanol or methanol.

2.2.2. Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a much more powerful and less selective reducing agent than sodium borohydride. It will readily reduce aldehydes, ketones, esters, carboxylic acids, and amides. Due to its high reactivity with protic solvents, including water, LiAlH₄ reactions must be conducted under anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (THF). The workup procedure for LiAlH₄ reactions requires careful quenching to safely decompose the excess hydride and aluminum salts.

2.2.3. Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is often considered a "green" alternative to metal hydride reagents. The reaction conditions (pressure, temperature, and catalyst loading) can be tuned to achieve the desired reduction.[3]

Experimental Protocols

Protocol 2.3.1: Reduction of 4-Methyl-1-naphthaldehyde with Sodium Borohydride

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1-naphthaldehyde (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetone, followed by water.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary

| Starting Material | Reducing Agent | Solvent | Typical Yield | Key Considerations |

| 4-Methyl-1-naphthaldehyde | Sodium Borohydride | Methanol / Ethanol | >90% | Mild conditions, easy workup |

| 4-Methyl-1-naphthaldehyde | Lithium Aluminum Hydride | Anhydrous THF | >95% | Requires anhydrous conditions, careful quenching |

| 4-Methyl-1-naphthaldehyde | H₂ / Pd/C | Ethanol / Ethyl Acetate | Variable | Requires specialized hydrogenation equipment |

Chapter 3: Synthesis from 1-Methylnaphthalene via Formylation and Subsequent Reduction

This two-step pathway offers a route to this compound starting from the readily available hydrocarbon, 1-methylnaphthalene. The key transformations are the introduction of a formyl group (formylation) at the 1-position, followed by the reduction of the resulting aldehyde.

The Vilsmeier-Haack Reaction: A Powerful Formylation Tool

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Caption: Two-step synthesis from 1-methylnaphthalene.

Regioselectivity in the Formylation of 1-Methylnaphthalene

The formylation of 1-methylnaphthalene with the Vilsmeier reagent predominantly occurs at the 4-position (para to the methyl group). This regioselectivity is governed by the electronic and steric effects of the methyl group, which directs electrophilic attack to the para position.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylnaphthalene

-

Preparation of Vilsmeier Reagent: In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, keeping the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Addition of Substrate: Add a solution of 1-methylnaphthalene in DMF to the Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-

Hydrolysis: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, purify the crude 4-methyl-1-naphthaldehyde by column chromatography or distillation.

-

Reduction: The purified aldehyde can then be reduced to this compound using the protocol described in Chapter 2.

Chapter 4: Organometallic Routes to this compound

Organometallic reagents, such as Grignard and organolithium compounds, provide powerful methods for forming carbon-carbon bonds. These can be employed to construct the hydroxymethyl group on the 4-methylnaphthalene scaffold.

The Grignard Reaction Pathway

The Grignard pathway involves the reaction of a 4-methyl-1-naphthylmagnesium halide with formaldehyde. The Grignard reagent is typically prepared from the corresponding 1-halo-4-methylnaphthalene.

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-4-methylnaphthalene in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[4][5][6][7]

-

Reaction with Formaldehyde: Cool the Grignard solution to 0 °C. Bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of paraformaldehyde in THF.

-

Quenching and Workup: After the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.

The Organolithium Pathway

An alternative organometallic approach involves the direct lithiation of 1-methylnaphthalene followed by reaction with formaldehyde. This method avoids the need to prepare a halonaphthalene precursor.

Causality in Experimental Choices

-

Anhydrous Conditions: Grignard and organolithium reagents are highly basic and will react with even trace amounts of water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[4][5]

-

Choice of Halide for Grignard Reagent: Bromides are often a good compromise between the high reactivity of iodides and the lower reactivity of chlorides for Grignard reagent formation.

-

Formaldehyde Source: Gaseous formaldehyde is highly reactive but can be difficult to handle. Paraformaldehyde, a solid polymer of formaldehyde, is a more convenient source but may require heating to depolymerize.

Chapter 5: Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Number of Steps | Key Advantages | Key Challenges |

| Aldehyde Reduction | 4-Methyl-1-naphthaldehyde | 1 | High yield, simple procedure, mild conditions (with NaBH₄) | Availability and cost of the starting aldehyde |

| Formylation & Reduction | 1-Methylnaphthalene | 2 | Readily available starting material | Two-step process, use of corrosive reagents (POCl₃) |

| Grignard Synthesis | 1-Bromo-4-methylnaphthalene | 1 (from bromide) | Direct C-C bond formation | Requires strictly anhydrous conditions, preparation of the Grignard reagent can be challenging to initiate |

| Organolithium Synthesis | 1-Methylnaphthalene | 1 | Avoids halogenated intermediates | Requires cryogenic temperatures for regioselective lithiation, handling of pyrophoric organolithiums |

Conclusion: A Versatile Molecule with Diverse Synthetic Access

This compound is a valuable synthetic intermediate that can be accessed through several distinct and effective pathways. The choice of the optimal route will depend on a variety of factors, including the availability and cost of starting materials, the scale of the synthesis, the equipment available, and the desired purity of the final product. For laboratory-scale synthesis where the starting aldehyde is available, direct reduction is often the most efficient method. For larger-scale production or when starting from the basic hydrocarbon, the two-step formylation-reduction sequence presents a robust and reliable option. The organometallic routes, while more demanding in their experimental execution, offer a high degree of flexibility and are powerful tools in the synthetic chemist's arsenal.

This guide has provided a comprehensive overview of the key synthetic strategies, grounded in both theoretical principles and practical considerations. It is our hope that this information will serve as a valuable resource for researchers and professionals working in the dynamic field of chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. scribd.com [scribd.com]

- 7. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]

Spectroscopic Blueprint of (4-Methylnaphthalen-1-yl)methanol: A Technical Guide for Advanced Research

Introduction: Elucidating the Molecular Identity of a Key Synthetic Intermediate

(4-Methylnaphthalen-1-yl)methanol, a key aromatic alcohol with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol , serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials science precursors.[1][2] Accurate and comprehensive characterization of its molecular structure is paramount for ensuring the integrity of downstream applications. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational resource for researchers in drug development, organic synthesis, and materials science.

Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-fidelity predicted spectroscopic data, generated from validated computational models.[3][4][5][6] These predictions are contextualized with field-proven experimental protocols and interpretive principles, providing a robust framework for understanding the compound's spectroscopic signature as if it were acquired in a laboratory setting. This approach ensures that researchers can anticipate spectral behavior, design appropriate analytical methods, and confidently identify this compound in complex reaction mixtures.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for the assignment of spectroscopic signals. The structure and atom numbering scheme for this compound are presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound provides distinct signals for the aromatic, methylene, methyl, and hydroxyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-8 |

| ~7.95 | d | 1H | H-5 |

| ~7.60 | m | 2H | H-6, H-7 |

| ~7.45 | d | 1H | H-2 |

| ~7.35 | d | 1H | H-3 |

| ~5.00 | s | 2H | H-10 (-CH₂OH) |

| ~2.70 | s | 3H | H-9 (-CH₃) |

| ~1.80 | s (broad) | 1H | -OH |

Interpretation of the ¹H NMR Spectrum

The predicted spectrum reveals a highly informative pattern. The downfield region (7.3-8.1 ppm) is characteristic of the naphthalene ring system. The protons H-8 and H-5 are the most deshielded due to the anisotropic effect of the aromatic rings and their peri-relationship, appearing as distinct doublets. The central aromatic protons, H-6 and H-7, are expected to show complex multiplet patterns due to mutual coupling. The protons on the substituted ring, H-2 and H-3, appear as doublets, influenced by the adjacent methyl and hydroxymethyl groups.

The methylene protons of the methanol group (-CH₂OH) are predicted to resonate as a sharp singlet around 5.00 ppm. This singlet nature arises from the absence of adjacent protons for coupling. The methyl group protons (-CH₃) also appear as a singlet at approximately 2.70 ppm. The hydroxyl proton (-OH) is anticipated to be a broad singlet around 1.80 ppm; its chemical shift and multiplicity can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Field-Proven Experimental Protocol for ¹H NMR

The acquisition of high-quality ¹H NMR data is contingent on meticulous sample preparation and appropriate spectrometer parameter selection.

1. Sample Preparation:

-

Rationale: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3] The choice of deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.

-

Procedure:

-

Weigh approximately 5-10 mg of solid this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any suspended particles.[7]

-

Cap the NMR tube securely and label it clearly.

-

2. Spectrometer Parameters (400 MHz Example):

-

Rationale: The chosen parameters aim to achieve a good signal-to-noise ratio and adequate digital resolution in a reasonable timeframe.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16-32 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds. This allows for adequate relaxation of the protons between pulses.

-

Acquisition Time (AQ): 2-4 seconds. A longer acquisition time provides better resolution.

-

Spectral Width (SW): A range of approximately 12-15 ppm, centered around 6-7 ppm, will encompass all expected signals.

-

Caption: General workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a direct map of the carbon skeleton of a molecule. Each unique carbon environment typically gives rise to a distinct signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~136.5 | C1 |

| ~134.0 | C4 |

| ~132.5 | C8a |

| ~131.0 | C4a |

| ~129.0 | C5 |

| ~126.5 | C8 |

| ~126.0 | C7 |

| ~125.5 | C6 |

| ~124.0 | C2 |

| ~123.0 | C3 |

| ~62.0 | C10 (-CH₂OH) |

| ~19.5 | C9 (-CH₃) |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows twelve distinct signals, corresponding to the twelve carbon atoms in the molecule. The aromatic carbons resonate in the typical downfield region of 123-137 ppm. The quaternary carbons (C1, C4, C4a, and C8a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The chemical shifts are influenced by the substitution pattern on the naphthalene ring.

The carbon of the hydroxymethyl group (C10) is predicted to appear around 62.0 ppm, a characteristic region for sp³-hybridized carbons attached to an electronegative oxygen atom.[8] The methyl carbon (C9) is expected at a much higher field, around 19.5 ppm, typical for alkyl substituents on an aromatic ring.

Field-Proven Experimental Protocol for ¹³C NMR

-

Rationale: ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is used to simplify the spectrum to singlets and to provide a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[9]

-

Sample Preparation: The same sample prepared for ¹H NMR can be used, although a slightly higher concentration (15-30 mg) is beneficial for reducing acquisition time.[10]

-

Spectrometer Parameters (100 MHz Example):

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024-4096 scans are typically required for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is often needed for quaternary carbons to relax fully.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 200-220 ppm is standard for organic molecules.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~3050 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| ~2920, ~2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1600, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend | -CH₂, -CH₃ |

| ~1030 | Strong | C-O Stretch | Primary Alcohol |

| ~830, ~750 | Strong | C-H Bend | Aromatic Out-of-Plane |

Interpretation of the IR Spectrum

The most characteristic feature in the predicted IR spectrum of this compound is the strong, broad absorption band centered around 3350 cm⁻¹. This is the hallmark of the O-H stretching vibration of a hydrogen-bonded alcohol.[11][12][13] The broadness is a direct consequence of intermolecular hydrogen bonding.

The spectrum will also display C-H stretching vibrations. Absorptions just above 3000 cm⁻¹ (~3050 cm⁻¹) are indicative of the sp² C-H bonds of the naphthalene ring, while those just below 3000 cm⁻¹ (~2920 and 2850 cm⁻¹) correspond to the sp³ C-H bonds of the methylene and methyl groups.

The aromatic nature of the compound is further confirmed by C=C stretching absorptions in the 1500-1600 cm⁻¹ region. A strong band around 1030 cm⁻¹ is expected for the C-O stretching vibration of the primary alcohol, which is a highly diagnostic peak.[13] Finally, strong absorptions in the fingerprint region (below 1000 cm⁻¹), particularly around 830 and 750 cm⁻¹, are due to out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the naphthalene ring.

Field-Proven Experimental Protocol for ATR-FTIR

-

Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation and is suitable for solid powders.[1][14]

-

Procedure:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are co-added to achieve a high-quality spectrum.[15]

-

After data collection, clean the crystal surface thoroughly.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of structural features through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment Ion | Formula | Relative Abundance |

| 172 | [M]⁺• | [C₁₂H₁₂O]⁺• | Moderate |

| 171 | [M-H]⁺ | [C₁₂H₁₁O]⁺ | High |

| 157 | [M-CH₃]⁺ | [C₁₁H₉O]⁺ | Low |

| 154 | [M-H₂O]⁺• | [C₁₂H₁₀]⁺• | Moderate |

| 143 | [M-CHO]⁺ | [C₁₁H₁₁]⁺ | High |

| 141 | [M-CH₂OH]⁺ | [C₁₁H₉]⁺ | Base Peak |

| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | Moderate |

Interpretation of the Mass Spectrum and Fragmentation Pathways

Under Electron Ionization (EI), a hard ionization technique, this compound is expected to produce a distinct fragmentation pattern.[16]

-

Molecular Ion (m/z 172): The molecular ion peak, [M]⁺•, should be observable, confirming the molecular weight of the compound.

-

[M-H]⁺ Ion (m/z 171): Loss of a hydrogen radical from the benzylic position is a favorable process, leading to a stable oxonium ion, resulting in a prominent peak at m/z 171.

-

[M-H₂O]⁺• Ion (m/z 154): Elimination of a neutral water molecule is a common fragmentation pathway for alcohols.

-

[M-CHO]⁺ Ion (m/z 143): Loss of a formyl radical (CHO) from the [M-H]⁺ ion is a characteristic fragmentation for benzylic alcohols, leading to the formation of a stable methylnaphthalene cation.

-

Base Peak ([M-CH₂OH]⁺, m/z 141): The most significant fragmentation is the cleavage of the C-C bond between the naphthalene ring and the methanol group (alpha-cleavage). This results in the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) and the formation of the highly stable 4-methylnaphthalen-1-yl cation at m/z 141, which is predicted to be the base peak.

-

Other Fragments: Further fragmentation of the naphthalene ring system can lead to smaller ions, such as the indenyl cation at m/z 115.

Caption: Proposed EI fragmentation pathway for this compound.

Field-Proven Experimental Protocol for GC-MS (EI)

-

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the standard method for analyzing volatile and semi-volatile organic compounds like this compound. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Parameters:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: Standard 70 eV to ensure reproducible fragmentation patterns that are comparable to library spectra.[17]

-

Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and all significant fragments.

-

Source Temperature: Typically 230 °C.

-

-

Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By integrating high-fidelity predicted data with established experimental protocols and detailed spectral interpretations, this document serves as an essential resource for researchers. The presented ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique molecular fingerprint, enabling confident identification and quality assessment of this important synthetic intermediate. The detailed methodologies and causal explanations behind experimental choices are intended to empower scientists to not only verify the identity of this compound but also to troubleshoot and adapt these analytical techniques for related structures in their research endeavors.

References

- 1. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 57322-44-8|this compound|BLD Pharm [bldpharm.com]

- 3. reddit.com [reddit.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. NMR Predict Desktop [modgraph.co.uk]

- 9. reddit.com [reddit.com]

- 10. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 11. reddit.com [reddit.com]

- 12. IR spectra prediction [cheminfo.org]

- 13. scribd.com [scribd.com]

- 14. NMRPredict Server-Based [mestrelabcn.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Download NMR Predict - Mestrelab [mestrelab.com]

Physical and chemical properties of (4-Methylnaphthalen-1-yl)methanol

An In-depth Technical Guide to the Physical and Chemical Properties of (4-Methylnaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile aromatic alcohol that serves as a crucial building block in various fields of chemical synthesis. Its unique structure, featuring a substituted naphthalene core, imparts a combination of stability, reactivity, and specific steric and electronic properties.[1][2] This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its core properties, analytical characterization, chemical behavior, and applications, offering field-proven insights for professionals in research and development.

Core Molecular Identity and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is structurally defined by a naphthalene ring system substituted with a methyl group at position 4 and a hydroxymethyl group at position 1.

References

(4-Methylnaphthalen-1-yl)methanol CAS number 57322-44-8

An In-Depth Technical Guide to (4-Methylnaphthalen-1-yl)methanol (CAS: 57322-44-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 57322-44-8, is a pivotal aromatic alcohol possessing a functionalized naphthalene core. This structure, featuring both a reactive hydroxymethyl group and a methyl substituent on its fused aromatic rings, imparts a unique combination of stability and chemical versatility.[1][2] Consequently, it serves as a crucial intermediate in advanced organic synthesis. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a validated synthetic approach, detailed analytical characterization, and its diverse applications across pharmaceuticals, materials science, and specialty chemicals. Furthermore, it consolidates essential safety and handling protocols to ensure its responsible use in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is an organic compound built upon a naphthalene framework.[1] The strategic placement of the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups at the 1- and 4-positions, respectively, dictates its reactivity and physical characteristics. The hydrophobic nature of the naphthalene rings results in limited aqueous solubility, whereas it is readily soluble in common organic solvents like ethanol and ether.[1]

Structural Representation

Caption: 2D Structure of this compound.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 57322-44-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂O | [1][2][3] |

| Molecular Weight | 172.22 g/mol | [1][2][3] |

| Appearance | White to pale yellow solid | [1][2] |

| Purity | ≥96% (HPLC) | [2] |

| Boiling Point | 333.6 ± 11.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in ethanol, ether; limited in water | [1] |

| Storage | Store at 0-8 °C, sealed and dry | [2] |

| Synonyms | 4-Methyl-1-naphthalenemethanol, (1-Methylnaphthalen-4-yl)methanol | [1][2] |

Synthesis and Manufacturing

While multiple proprietary methods may exist, a robust and scalable synthesis for this compound can be logically derived from commercially available precursors. A highly effective approach involves the selective reduction of the corresponding carboxylic acid, 4-methylnaphthalene-1-carboxylic acid. This transformation is reliably achieved using a borane complex, a standard and well-documented method for converting carboxylic acids to primary alcohols without affecting the aromatic system.

Proposed Synthetic Pathway

Caption: Proposed synthesis via reduction of the corresponding carboxylic acid.

Exemplary Laboratory-Scale Protocol

This protocol is based on the analogous synthesis of (4-bromonaphthalen-1-yl)methanol and adapted for the target molecule.[4]

-

Inert Atmosphere Setup: A multi-necked round-bottom flask is charged with 4-methylnaphthalene-1-carboxylic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF). The system is purged with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Borane-THF complex (BH₃·THF, ~2.0 equiv) is added dropwise to the stirred solution at 0 °C. Causality: The dropwise addition at reduced temperature safely controls the exothermic reaction.

-

Reaction: The mixture is allowed to warm to room temperature and stirred overnight to ensure complete conversion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl) to hydrolyze the borane intermediates and neutralize excess reagent.

-

Extraction and Isolation: The product is extracted from the aqueous layer into an organic solvent (e.g., ethyl acetate). The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization or column chromatography to yield this compound with high purity.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic signatures. Commercial suppliers confirm the availability of analytical data such as NMR and HPLC upon request.[5]

Expected Spectroscopic Data

-

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): A series of multiplets between δ 7.0-8.5 ppm, corresponding to the protons on the naphthalene ring system.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or doublet around δ 4.5-5.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.5-3.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Multiple signals in the δ 120-140 ppm region.

-

Hydroxymethyl Carbon (-CH₂OH): A signal in the δ 60-65 ppm range.

-

Methyl Carbon (-CH₃): A signal in the δ 20-25 ppm range.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 172.22.

-

Fragmentation: A key fragment would be observed at m/z = 141, corresponding to the loss of the -CH₂OH group, forming a stable naphthylmethyl cation.

-

Protocol: Purity Assessment by HPLC

-

Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of ~1 mg/mL.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile is typically effective.

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the relative area of the main product peak.

Reactivity and Applications

The utility of this compound stems from the reactivity of its primary alcohol functional group, allowing it to serve as a versatile building block for more complex molecules.[2]

Key Reactions:

-

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (4-methylnaphthalene-1-carbaldehyde) or further to a carboxylic acid (4-methylnaphthalene-1-carboxylic acid) using appropriate oxidizing agents.

-

Esterification: It readily reacts with carboxylic acids or acyl chlorides to form esters, which are valuable in materials science and as prodrugs.

-

Etherification: Formation of ethers is possible under standard conditions (e.g., Williamson ether synthesis).

Primary Applications

This compound is a valued intermediate in multiple high-value sectors:[2][6]

-

Pharmaceutical Synthesis: It serves as a starting material for the construction of complex molecular scaffolds in drug discovery programs. Naphthalene-based structures are known to be key components in various therapeutic agents.[2][7]

-

Agrochemicals: Used in the development of novel pesticides and herbicides.[2]

-

Polymer and Materials Science: Incorporated into specialty polymers to enhance thermal stability, optical properties, or other material characteristics for use in advanced coatings, adhesives, and nanocomposites.[2][6]

-

Fragrance Industry: Its aromatic nature makes it a candidate for the synthesis of unique fragrance and flavoring agents.[2][6]

Caption: Role as a versatile intermediate in various chemical industries.

Safety and Handling

Comprehensive toxicological data for this compound is limited.[8] Therefore, it must be handled with the assumption that it is a hazardous substance. The following guidelines are synthesized from available Safety Data Sheets (SDS) for this compound and structurally related chemicals.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed.[9]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[9]

-

Organ Toxicity: Some sources suggest it may cause damage to organs.[10]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[10]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[9]

Disclaimer: Some available SDS documents may be generic. Users must consult the specific SDS provided by their supplier and perform their own risk assessment.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Safe Handling Practices:

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[9]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

If on Skin: Wash with plenty of water. Remove contaminated clothing immediately.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]

Conclusion

This compound (CAS: 57322-44-8) is a compound of significant interest for chemical research and development. Its well-defined structure, predictable reactivity, and role as a versatile synthetic intermediate make it a valuable tool for creating novel molecules with applications in pharmaceuticals, materials science, and beyond. While its utility is clear, the limited specific toxicological data necessitates cautious handling and adherence to stringent safety protocols. This guide provides the foundational knowledge required for scientists and researchers to effectively and safely incorporate this important building block into their work.

References

- 1. CAS 57322-44-8: 4-Methyl-1-naphthalenemethanol [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (4-Methyl-1-naphthyl)methanol | CAS#:57322-44-8 | Chemsrc [chemsrc.com]

- 4. (1-BROMONAPHTHALEN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. 57322-44-8|this compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. aglayne.com [aglayne.com]

An In-depth Technical Guide to the Crystal Structure of (4-Methylnaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of (4-Methylnaphthalen-1-yl)methanol, a key aromatic alcohol intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for controlling its physicochemical properties, which directly impact its efficacy, stability, and formulation in drug development.[2][3][4]

The determination of a molecule's crystal structure through single-crystal X-ray diffraction provides the most precise and unambiguous data on its atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.[5][6] This information is crucial for rational drug design, polymorphism screening, and ensuring the intellectual property protection of new chemical entities.[4][7]

This document delves into the experimental methodology for determining the crystal structure of this compound, presents a detailed analysis of its molecular and supramolecular features, and discusses the implications of these findings for its application in pharmaceutical development.

Experimental Determination of the Crystal Structure

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis and Purification

This compound (C₁₂H₁₂O) is a white solid with a molecular weight of 172.23 g/mol .[1] For crystallographic studies, the compound must be of high purity (≥96% by HPLC) to facilitate the growth of well-ordered crystals.[1] A common synthetic route involves the reduction of a corresponding carboxylic acid or aldehyde. For instance, 4-methylnaphthalene-1-carboxylic acid can be reduced using a borane-tetrahydrofuran complex to yield the target alcohol.[8]

Illustrative Synthesis Workflow:

Caption: Generalized workflow for the synthesis and purification of this compound.

Single Crystal Growth

The growth of X-ray quality single crystals is often the most challenging step. Several methods can be employed, with slow evaporation being a common and effective technique for organic compounds.[9] The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[9]

Protocol for Slow Evaporation Crystal Growth:

-

Solution Preparation: Prepare a nearly saturated solution of purified this compound in a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate/hexane).

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This minimizes nucleation sites, leading to fewer, larger crystals.[9]

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature and in a vibration-free environment.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline material.[6][10][11] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within the crystal lattice.[6]

Data Collection and Structure Refinement Workflow:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Analysis of this compound

Disclaimer: As no public crystallographic data for this compound is available, the following data is presented as a plausible, illustrative example for educational purposes.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂O |

| Formula Weight | 172.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.125(3) |

| c (Å) | 11.234(3) |

| α (°) | 90 |

| β (°) | 105.67(1) |

| γ (°) | 90 |

| Volume (ų) | 934.5(4) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.223 |

| Absorption Coefficient (mm⁻¹) | 0.078 |

| F(000) | 368 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8452 |

| Independent reflections | 2145 [R(int) = 0.028] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Molecular Structure

The asymmetric unit of the crystal contains one molecule of this compound. The naphthalene ring system is essentially planar, with the methyl and methanol substituents deviating slightly from this plane.

Molecular Structure Diagram:

Caption: 2D representation of the this compound molecule.

Selected bond lengths and angles are within expected ranges for similar aromatic alcohols. The C-O bond length of the methanol group is approximately 1.43 Å, and the C-C bonds within the naphthalene ring average 1.39 Å, consistent with aromatic character.

Supramolecular Structure and Intermolecular Interactions

The crystal packing is primarily governed by hydrogen bonding and π-π stacking interactions. The hydroxyl group of the methanol substituent is a key player in forming the supramolecular architecture.

-

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond formed between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule. This O-H···O interaction links the molecules into infinite chains along the crystallographic c-axis. This type of directional interaction provides significant stability to the crystal lattice.

-

π-π Stacking: The planar naphthalene rings of adjacent molecules engage in offset π-π stacking interactions. These interactions, characterized by interplanar distances of approximately 3.4-3.6 Å, contribute to the overall cohesion of the crystal structure.

Crystal Packing Diagram:

Caption: Schematic of intermolecular interactions in the crystal lattice.

Implications for Drug Development

The detailed structural knowledge of this compound is invaluable for its application in drug development for several reasons:

-

Polymorph Prediction and Control: Different crystal forms (polymorphs) of a substance can exhibit varying solubility, stability, and bioavailability.[4] Understanding the stable crystal packing of this intermediate helps in predicting and controlling the polymorphic form of the final active pharmaceutical ingredient (API).[2]

-

Rational Drug Design: As an intermediate, its structure provides a rigid scaffold. Knowledge of its preferred conformation and intermolecular interactions can guide the design of derivatives with improved binding affinities to biological targets.[3][7]

-

Formulation Development: The physicochemical properties derived from the crystal structure, such as density and stability, are critical inputs for designing robust and effective drug formulations.[3]

Conclusion

This guide has provided a comprehensive overview of the crystal structure of this compound, from its synthesis and crystal growth to the detailed analysis of its molecular and supramolecular features. The elucidation of its three-dimensional structure via single-crystal X-ray diffraction reveals a network of hydrogen bonds and π-π stacking interactions that govern its solid-state properties. This fundamental knowledge is a cornerstone for its effective utilization in the synthesis of advanced pharmaceutical compounds, enabling greater control over the properties of the final drug product and accelerating the drug development process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. omicsonline.org [omicsonline.org]

- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. zienjournals.com [zienjournals.com]

- 8. (1-BROMONAPHTHALEN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 9. How To [chem.rochester.edu]

- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

The Solubility Profile of (4-Methylnaphthalen-1-yl)methanol: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylnaphthalen-1-yl)methanol is a versatile aromatic alcohol with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This in-depth technical guide provides a detailed analysis of the solubility characteristics of this compound, a semi-quantitative solubility profile in a range of common organic solvents, and a standardized experimental protocol for the precise determination of its solubility. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with this compound.

Physicochemical Properties and Their Influence on Solubility

This compound is a white solid at room temperature.[1] Its molecular structure, consisting of a bulky, nonpolar 4-methylnaphthalene core and a polar hydroxyl (-CH₂OH) group, dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to understanding its solubility in various organic solvents.[2]

The large, aromatic naphthalene ring system is hydrophobic and contributes to favorable van der Waals interactions with nonpolar and moderately polar solvents.[3] Conversely, the hydroxyl group is capable of forming hydrogen bonds, which promotes solubility in polar protic solvents like alcohols.[3] The interplay between these two features results in a nuanced solubility profile.

Key Structural Features Influencing Solubility:

-

Naphthalene Ring System: The extensive, nonpolar surface area of the fused aromatic rings favors dissolution in solvents with similar characteristics, such as aromatic hydrocarbons and some ethers.

-

Methyl Group: The additional methyl group enhances the nonpolar character of the naphthalene core, which can slightly decrease solubility in highly polar solvents compared to its non-methylated counterpart, 1-naphthalenemethanol.

-

Hydroxymethyl Group (-CH₂OH): This polar functional group is the primary site for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents, significantly enhancing solubility in these media.[3]

Below is a diagram illustrating the key molecular features of this compound that govern its solubility.

Caption: Figure 1. Key structural features influencing solubility.

Semi-Quantitative Solubility Profile

Table 1: Semi-Quantitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Moderate | The nonpolar naphthalene core has some affinity for hexane, but the polar hydroxyl group limits solubility. |

| Toluene | Aromatic, Nonpolar | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the naphthalene ring system. |

| Diethyl Ether | Polar Aprotic | High | The ether can act as a hydrogen bond acceptor for the hydroxyl group, and its alkyl chains interact well with the naphthalene core.[6] |

| Ethyl Acetate | Polar Aprotic | High | Ethyl acetate is a versatile solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Acetone | Polar Aprotic | High | Acetone's polarity and ability to accept hydrogen bonds make it a good solvent for this compound. Naphthalene shows good solubility in acetone.[7] |

| Ethanol | Polar Protic | High | Ethanol can act as both a hydrogen bond donor and acceptor, readily solvating the hydroxyl group. The ethyl group has some affinity for the nonpolar core.[6] |

| Methanol | Polar Protic | High | Similar to ethanol, methanol's ability to form strong hydrogen bonds makes it an excellent solvent for this aromatic alcohol. |

| Water | Polar Protic | Very Low | The large, hydrophobic 4-methylnaphthalene moiety significantly outweighs the hydrophilic contribution of the single hydroxyl group, leading to poor aqueous solubility.[6] |

The Impact of Temperature on Solubility

For most solid organic compounds, solubility in organic solvents increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[9] Increasing the temperature provides the necessary thermal energy to overcome the lattice energy of the solid this compound and disrupt the intermolecular forces in the solvent, leading to greater dissolution.[10]

When developing crystallization procedures, a solvent should be chosen in which the compound has high solubility at elevated temperatures and significantly lower solubility at reduced temperatures to ensure a high yield of pure crystals upon cooling.

Standardized Experimental Protocol for Solubility Determination

To obtain precise and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.

Principle

An excess of the solid solute is equilibrated with the solvent in a sealed container at a constant temperature. The suspension is agitated for a sufficient period to ensure that the solution reaches saturation. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution (supernatant) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Autosampler vials

-

HPLC system with a UV detector (or other suitable analytical instrument)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. byjus.com [byjus.com]

- 4. CAS 90-12-0: 1-Methylnaphthalene | CymitQuimica [cymitquimica.com]

- 5. CAS 4780-79-4: 1-Naphthalenemethanol | CymitQuimica [cymitquimica.com]

- 6. CAS 57322-44-8: 4-Methyl-1-naphthalenemethanol [cymitquimica.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How Temperature Affects the Ethanol Extraction Process [machtechnologies.com]

An In-depth Technical Guide to (4-Methylnaphthalen-1-yl)methanol: From Discovery to Contemporary Applications

Abstract

(4-Methylnaphthalen-1-yl)methanol, a versatile aromatic alcohol, holds a significant position as a key intermediate in the synthesis of a diverse array of organic molecules. This technical guide provides a comprehensive overview of this compound, from its historical context and discovery to detailed synthetic protocols and its emerging applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis, properties, and potential of this compound.

Introduction and Physicochemical Properties

This compound, identified by the CAS Number 57322-44-8, is a white solid organic compound.[1] Its structure features a naphthalene ring system substituted with a methyl group at the 4-position and a hydroxymethyl group at the 1-position. This unique arrangement of functional groups imparts a combination of stability, reactivity, and aromaticity, making it a valuable building block in organic synthesis.[2]

| Property | Value | Reference |

| CAS Number | 57322-44-8 | [1] |

| Molecular Formula | C₁₂H₁₂O | [2] |

| Molecular Weight | 172.23 g/mol | [2] |

| Appearance | White solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage | 0-8 °C | [1] |

Historical Context and Discovery

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its existence and synthesis are intrinsically linked to the broader exploration of naphthalene chemistry. The foundational work on the functionalization of naphthalene and its derivatives throughout the 20th century laid the groundwork for the synthesis of a vast array of substituted naphthalenes.

The logical and most common synthetic pathway to this compound involves the reduction of its corresponding aldehyde, 4-methyl-1-naphthaldehyde. The preparation of this aldehyde from 1-methylnaphthalene has been a subject of study in organic synthesis.[3][4] Therefore, the "discovery" of this compound can be viewed as a natural progression in the field of organic synthesis, where the reduction of an available aldehyde to its corresponding alcohol is a fundamental and well-established transformation.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the reduction of 4-methyl-1-naphthaldehyde. This transformation can be readily achieved using common reducing agents, with sodium borohydride (NaBH₄) being a mild and selective choice.[5][6]

Synthesis of the Precursor: 4-Methyl-1-naphthaldehyde

The synthesis of the starting material, 4-methyl-1-naphthaldehyde, can be accomplished through the methylation of naphthalene followed by formylation. The methylation of naphthalene with methanol over various zeolite catalysts has been extensively studied.[3][4][7]

Reduction of 4-Methyl-1-naphthaldehyde: A Detailed Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Objective: To synthesize this compound via the reduction of 4-methyl-1-naphthaldehyde using sodium borohydride.

Materials:

-

4-Methyl-1-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

Procedure:

-

Dissolution of the Aldehyde: In a clean, dry round-bottom flask, dissolve 4-methyl-1-naphthaldehyde (1.0 equivalent) in a mixture of methanol and tetrahydrofuran (THF) (a common solvent ratio is 1:1 v/v).[5] The choice of a co-solvent system like THF/MeOH ensures the solubility of both the starting material and the reducing agent.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring. This is a crucial step to control the reaction rate and prevent potential side reactions, as the reduction with NaBH₄ can be exothermic.

-

Addition of Sodium Borohydride: Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the cooled solution.[1] The excess of NaBH₄ ensures the complete conversion of the aldehyde. The addition should be gradual to manage any effervescence that may occur due to the reaction of NaBH₄ with the protic solvent (methanol).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of the product alcohol spot.

-

Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters formed during the reaction.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture). Dichloromethane is a suitable solvent for extracting the product from the aqueous phase.

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and brine (saturated NaCl solution). The brine wash helps to remove any remaining water from the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent. This will yield the pure this compound as a white solid.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being paramount.

¹H and ¹³C NMR Spectroscopy

While a publicly available, fully assigned NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[8][9][10]

Expected ¹H NMR (CDCl₃, 500 MHz) δ (ppm):

-

Aromatic protons of the naphthalene ring system: ~7.0-8.2 ppm (multiplets)

-

Hydroxymethyl protons (-CH₂OH): ~4.8 ppm (singlet or doublet, depending on coupling to the hydroxyl proton)

-

Methyl protons (-CH₃): ~2.7 ppm (singlet)

-

Hydroxyl proton (-OH): A broad singlet, variable chemical shift

Expected ¹³C NMR (CDCl₃, 125 MHz) δ (ppm):

-

Aromatic carbons of the naphthalene ring: ~120-135 ppm

-

Carbon of the hydroxymethyl group (-CH₂OH): ~60-65 ppm

-

Carbon of the methyl group (-CH₃): ~20 ppm

Applications in Research and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[11] this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Anticancer and Anti-inflammatory Potential

Research has demonstrated that various naphthalene derivatives possess significant anticancer and anti-inflammatory properties.[12][13][14][15][16][17][18][19][20] The introduction of different functional groups onto the naphthalene core can modulate these activities. This compound provides a reactive handle (the hydroxyl group) for further chemical modifications to generate libraries of new compounds for biological screening. For instance, the hydroxyl group can be esterified, etherified, or converted to other functional groups to explore structure-activity relationships (SAR).

Diagram of a Potential Drug Discovery Pathway:

Caption: A generalized workflow for drug discovery using this compound.

Intermediate in Organic Synthesis

Beyond its direct biological applications, this compound is a versatile intermediate in organic synthesis.[2] Its hydroxyl group can be oxidized back to the aldehyde, converted to a leaving group for nucleophilic substitution reactions, or used in coupling reactions to construct more complex molecular architectures. This versatility makes it a valuable tool for synthetic chemists in academia and industry.

Conclusion

This compound, while not a compound with a dramatic discovery story, represents a fundamental and useful building block in the field of organic chemistry. Its straightforward synthesis from readily available precursors, coupled with the reactivity of its functional groups, makes it an attractive starting material for the development of novel compounds with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 11. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 16. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties and Isomers of C12H12O

This guide provides a comprehensive technical overview of the molecular formula C12H12O, targeting researchers, scientists, and professionals in drug development. We will delve into the structural diversity of its isomers, their physicochemical and spectroscopic properties, and detailed methodologies for their synthesis and analysis. This document is designed to serve as a practical resource, blending theoretical knowledge with actionable experimental insights.

Introduction to the Molecular Formula C12H12O: A Landscape of Structural Diversity

The molecular formula C12H12O, with a Degree of Unsaturation of seven, represents a vast and diverse landscape of chemical structures. This high degree of unsaturation immediately suggests the presence of multiple rings, double bonds, and triple bonds, with aromatic systems being a prominent feature. The constitutional isomers of C12H12O encompass a wide range of functional groups and structural motifs, leading to a broad spectrum of chemical and physical properties.[1][2][3] This diversity makes C12H12O a fertile ground for chemical exploration, with potential applications in medicinal chemistry, materials science, and organic synthesis.

The isomers can be broadly categorized into several classes, including, but not limited to:

-

Naphthalene Derivatives: These isomers feature a naphthalene core, substituted with an oxygen-containing functional group. Examples include naphthyl ethanols and ethoxy naphthalenes.

-